molecular formula C17H15ClN2O3 B2988995 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide CAS No. 922084-41-1

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide

Cat. No.: B2988995
CAS No.: 922084-41-1
M. Wt: 330.77
InChI Key: IPQBUVHKGLTAAJ-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a high-purity chemical compound designed for pharmaceutical and chemical research applications. This molecule is built upon a dibenzo[b,f][1,4]oxazepin-11(10H)-one core scaffold, a privileged structure frequently explored in medicinal chemistry for its diverse biological activity potential . The core structure is specifically substituted at the 8-position with a chlorine atom, a common modification to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . The key functional group, an isobutyramide moiety at the 2-position, is introduced via a covalent amide bond, which is critical for interactions with enzyme active sites or receptors and is a standard strategy in lead compound optimization . This molecular architecture suggests potential applications as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) or as a candidate for screening in drug discovery programs, particularly in areas where the oxazepine scaffold is relevant. As a building block, it can be used to explore structure-activity relationships (SAR) and to develop novel therapeutic agents. The compound is provided with comprehensive analytical data to ensure identity and purity, supporting the stringent requirements of research and development. This product is intended for research and laboratory use only by qualified professionals. It is strictly not for diagnostic, therapeutic, prophylactic, human, veterinary, or household use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-9(2)16(21)19-11-4-6-14-12(8-11)17(22)20-13-7-10(18)3-5-15(13)23-14/h3-9H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQBUVHKGLTAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the biochemical pathways and result in changes in the CNS.

Biological Activity

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepin class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a neuroleptic agent. Its unique structure includes a chloro and an oxo group, which contribute to its pharmacological properties.

Structural Overview

The molecular formula of this compound is C23H19ClN2O4. The compound features a dibenzo[b,f][1,4]oxazepin core that is known for diverse pharmacological activities. The presence of the isobutyramide moiety enhances its biological activity by potentially influencing receptor interactions and metabolic pathways.

Property Value
Molecular FormulaC23H19ClN2O4
Molecular Weight404.86 g/mol
Structural ClassDibenzo[b,f][1,4]oxazepin
Key Functional GroupsChloro, Oxo, Amide

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It has been identified as a selective inhibitor of the Dopamine D2 receptor , which plays a critical role in dopaminergic signaling pathways associated with various neurological disorders such as schizophrenia and Parkinson's disease. By modulating dopamine levels in the brain, this compound may exert therapeutic effects.

Biological Studies and Case Reports

Research on this compound has revealed several key findings:

  • Neuroleptic Activity : In vitro studies indicate that the compound exhibits significant activity against dopamine receptors, suggesting potential use in treating psychotic disorders.
  • Antitumor Properties : Some derivatives of dibenzo[b,f][1,4]oxazepine have shown promise as antitumor agents in preclinical models. Further studies are needed to explore the specific effects of this compound on cancer cell lines.
  • Anxiolytic Effects : Preliminary research suggests that compounds within this class may also exhibit anxiolytic properties through modulation of serotonin receptors.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Unique Features
N-(8-chloro-11-hydroxy-dibenzo[b,f][1,4]oxazepin)Hydroxy group instead of oxo; different receptor affinity
N-(3-chloro-6-oxo-dibenzo[b,f][1,4]oxazepin)Variations in halogen positioning; altered pharmacological profile
N-(8-chloro-11-methyl-dibenzo[b,f][1,4]oxazepin)Methyl substitution; potential variation in receptor interaction

Comparison with Similar Compounds

Structural Analogues with Dibenzooxazepine Cores

The dibenzooxazepine scaffold is shared among several compounds, with variations in substituents influencing pharmacological and physicochemical properties. Key examples include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide Dibenzooxazepine 8-Cl, 2-(4-fluorobenzenesulfonamide) 442.9 Enhanced binding affinity due to sulfonamide group; higher lipophilicity
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide Dibenzooxazepine 10-Et, 7-(4-fluorophenylacetamide) ~420 (estimated) High synthetic yield (83%); fluorine enhances metabolic stability
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butyramide Dibenzooxazepine 8-Cl, 2-butyramide 330.8 Longer alkyl chain compared to isobutyramide; potential solubility trade-offs

Key Observations :

  • Substituent Effects : Sulfonamide derivatives (e.g., 4-fluorobenzenesulfonamide) exhibit higher molecular weights and likely improved target engagement due to stronger hydrogen bonding .
  • Synthetic Yields : Fluorophenyl acetamide analogs (e.g., 4-fluorophenyl in compound 8c) achieve yields up to 83%, suggesting favorable reactivity in coupling reactions .
  • Alkyl Chain Modifications : Butyramide (C4 chain) vs. isobutyramide (branched C3) may alter steric interactions and solubility. Branched chains often reduce crystallinity, enhancing bioavailability .

Thiazepine-Based Analogues

Thiazepine derivatives replace the oxazepine oxygen with sulfur, altering electronic properties and biological activity:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
ML304 (R)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Dihydrothiazepine 4-Me, 8-carboxamide ~450 (estimated) IC50 = 190 nM (antimalarial); sulfur enhances ring stability and lipophilicity
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Dihydrothiazepine 10-Et, 8-carboxamide 421.1 LCMS RT = 5.27 min; HRMS confirms structure; NaH-mediated synthesis

Key Observations :

  • Electronic Effects: Sulfur’s lower electronegativity vs.
  • Biological Activity : Thiazepine derivatives like ML304 show potent antimalarial activity (IC50 = 190 nM), while oxazepines may prioritize CNS targets (e.g., D2 dopamine receptor antagonists) .

Diazepine Derivatives

Diazepines feature two nitrogen atoms in the seven-membered ring, altering hydrogen-bonding capacity:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
8-Chloro-5,10-dihydrodibenzo[b,e][1,4]diazepin-11-one Diazepine 8-Cl 244.7 Simpler structure; potential anxiolytic applications

Key Observations :

  • Hydrogen Bonding : Additional nitrogen in diazepines may enhance interactions with polar residues in target proteins compared to oxazepines .

Analytical Data :

  • LCMS : Expected m/z ~331 [M+H]+.
  • HRMS : Confirms molecular formula (C17H15ClN2O3).

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